molecular formula C11H14N2O3 B1651027 4-(Acetylamino)-D-phenylalanine CAS No. 1217831-33-8

4-(Acetylamino)-D-phenylalanine

Cat. No. B1651027
CAS RN: 1217831-33-8
M. Wt: 222.24
InChI Key: YAYQQGFBTYYMMH-SNVBAGLBSA-N
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Description

4-(Acetylamino)-D-phenylalanine, also known as Ac-D-Phe-NH2, is a synthetic amino acid that has gained significant attention in the field of pharmaceutical research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Ac-D-Phe-NH2 has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.

Scientific Research Applications

Self-Assembly and Material Science

4-(Acetylamino)-D-phenylalanine, through modifications such as nitration, shows enhanced self-assembling capabilities, forming efficient gelators and hydrogen-bonding mediated crystals in different solvents. These modified amino acids are studied for their potential in creating new materials with desired structural and functional properties due to their efficient aromatic-aromatic interactions and self-assembly patterns (Singh et al., 2020).

Fluorimetric Chemosensors

Derivatives of 4-(Acetylamino)-D-phenylalanine have been synthesized and evaluated for their potential as fluorimetric chemosensors for ion recognition. The novel fluorescent compounds based on this amino acid show strong interactions with biologically and analytically important ions, suggesting their utility in developing sensitive and selective sensors for metal ions (Esteves et al., 2016).

Biophysical Solubility and Stability

4-(Acetylamino)-D-phenylalanine is explored in the context of PEGylation, a technique used to prolong the action duration and enhance the solubility and stability of peptides. Its unique reactive ketone side chain allows for stable oxime adduct formation with polyethylene glycol polymers, indicating its potential in developing novel peptide-based therapies (Maxwell et al., 2017).

Protein Labeling

The compound has been used to introduce new fluorescent markers into peptide or protein molecules, offering a novel method for protein tagging. This application is crucial for studying protein function and dynamics in biological research (Siemion et al., 1987).

Mechanism of Action

Target of Action

D-4-Acetamidophe, also known as 4-(Acetylamino)-D-phenylalanine or ®-3-(4-Acetamidophenyl)-2-aminopropanoic acid, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP4) . DPP4 is a widely expressed enzyme that transduces actions through an anchored transmembrane molecule and a soluble circulating protein .

Mode of Action

Both membrane-associated and soluble DPP4 exert catalytic activity, cleaving proteins containing a position 2 alanine or proline . D-4-Acetamidophe interacts with these targets, leading to changes in their activity.

Biochemical Pathways

The disruption of cellular pathways that results from the production of a reactive metabolite provides a source of potential biomarkers of the severity of the damage .

Pharmacokinetics

The pharmacokinetics of D-4-Acetamidophe involves its absorption, distribution, metabolism, and excretion (ADME). For instance, clearance of a similar compound, acetaminophen, in critically ill patients is reduced . Excretion of its glucuronide and sulfate into the bile involves ABCC2 and ABCG2 carriers found in the canalicular membrane of hepatocytes . .

Result of Action

The molecular and cellular effects of D-4-Acetamidophe’s action are complex and multifaceted. They involve changes in enzyme activity, alterations in cellular pathways, and potential impacts on cell health and function

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-4-Acetamidophe. For example, methylation or demethylation changed the acute toxicity of most compounds, and the influence was compound-specific . There were different environmental factors in different seasons, and the main environmental factors could affect the diatom communities . .

properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQQGFBTYYMMH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-D-phenylalanine

CAS RN

1217831-33-8
Record name 4-(Acetylamino)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217831338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ACETYLAMINO)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A399F9HA2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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